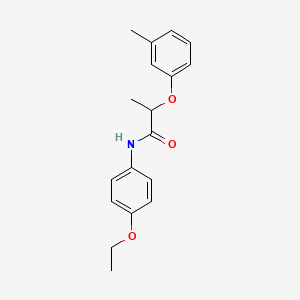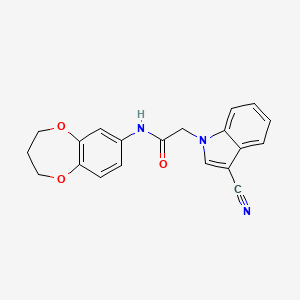
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide
描述
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide, commonly known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to play a crucial role in regulating the endocannabinoid system (ECS) in the human body. The ECS is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune response.
作用机制
EPM acts as an inhibitor of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting this compound, EPM increases the levels of anandamide in the body, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to produce analgesic and anti-inflammatory effects, as well as modulate the immune response.
Biochemical and Physiological Effects:
EPM has been shown to produce a range of biochemical and physiological effects in the body. Studies have demonstrated that EPM can reduce pain and inflammation, improve cognitive function, and modulate the immune response. EPM has also been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of EPM is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel pain medications. EPM is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the main limitations of EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the long-term safety and efficacy of EPM.
未来方向
There are several future directions for research on EPM. One area of interest is the development of novel pain medications based on EPM and other N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide inhibitors. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of EPM and its potential use in the treatment of neurodegenerative disorders. Other potential areas of research include the use of EPM in the treatment of psychiatric disorders such as anxiety and depression, as well as its potential use as an anti-cancer agent. Overall, EPM is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
科学研究应用
EPM has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that EPM exhibits potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel pain medications. EPM has also been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)14(3)22-17-7-5-6-13(2)12-17/h5-12,14H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGHLYJWXJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4426556.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4426557.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)
![N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4426575.png)
![2-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4426587.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4426589.png)
![4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)

![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)